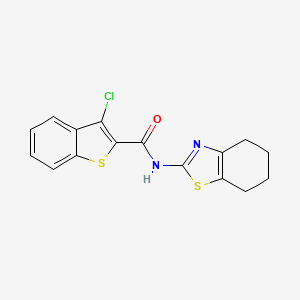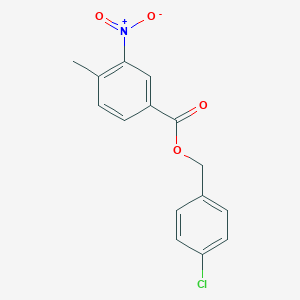
N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MSG, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for a variety of purposes, including as a tool for studying biological systems and as a potential therapeutic agent for certain diseases. In
Aplicaciones Científicas De Investigación
Synthesis and Application in Chemical Compounds
Synthesis of Tetrahydroisoquinolines : N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide is used in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. This process involves simple reactions like N-benzylation and addition of arylmagnesium halide, leading to the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization (Kommidi, Balasubramaniam, & Aidhen, 2010).
Osteoclast Inhibition and Potential Therapeutic Agent : The compound exhibits osteoclast inhibitory activity, suggesting potential therapeutic applications for osteoporosis. It has been shown to inhibit RNAKL-induced osteoclast differentiation in bone marrow-derived macrophage cells, suggesting a role in bone health (Cho et al., 2020).
Herbicidal Activity : Various derivatives of glycinamides, including those with phenylsulfonyl groups, have shown selective herbicidal activity. This indicates potential applications in agriculture for weed control (He & Chen, 1997; He et al., 2000).
Applications in Medicinal Chemistry
Antitumor Applications : Compounds from sulfonamide-focused libraries, including phenylsulfonyl derivatives, have been evaluated for antitumor properties. Some have shown promising results as cell cycle inhibitors and have progressed to clinical trials, indicating a potential role in cancer treatment (Owa et al., 2002).
Investigation of Kinetic Mechanisms : The compound's derivatives have been studied for their effects on kinetics and mechanism of formation in various chemical reactions. This contributes to a deeper understanding of reaction mechanisms in chemical and pharmaceutical research (Sedlák et al., 1997).
Study of Molecular Conformations : Spectroscopic and theoretical studies of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides provide insights into molecular conformations and interactions. This has implications for the design of new molecules in pharmaceutical research (Olivato et al., 2009).
Synthesis of Labelled Compounds : The synthesis of labelled compounds, like glyburide, with tritium and carbon-14, utilizes derivatives of phenylsulfonyl glycinamides. This is important for tracking and studying the behavior of drugs in biological systems (Hsi, 1973).
Investigation in DNA Synthesis : The compound's derivatives have been used in the synthesis of modified nucleosides in bacteriophage Mu, illustrating its relevance in genetic research and potential applications in gene therapy (Seela, Herdering, & Kehne, 1987).
Study of Antiestrogenic Activity : Research on dihydronaphthalene isomers, including those derived from phenylsulfonyl glycinamides, has shown potent antiestrogenic activity, suggesting potential applications in hormone-related treatments (Jones et al., 1979).
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-13-7-5-6-12(10-13)17(11-15(16)18)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIGUGZKLMRMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5784299.png)
![O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)
![1-{3-[(4-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5784308.png)
![3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784309.png)




![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5784340.png)
![N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5784350.png)


